molecular formula C10H8N2O3 B2951230 Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2092067-64-4

Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B2951230
CAS RN: 2092067-64-4
M. Wt: 204.185
InChI Key: QIBWYBOOALKYHU-UHFFFAOYSA-N
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Description

“Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the IUPAC name “methyl 3-formylimidazo [1,2-a]pyridine-6-carboxylate”. It has a molecular weight of 204.19 . The compound is stored under nitrogen at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-6H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its predicted density is 1.34±0.1 g/cm3 .

Scientific Research Applications

Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, such as anticancer, antiviral, and antimicrobial properties. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and broad spectrum of biological activities. However, there are also some limitations to its use in lab experiments, such as its low solubility in water and limited stability in biological fluids.

Future Directions

There are several future directions for the research and development of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate. One direction is the optimization of its chemical structure to improve its potency and selectivity for specific biological targets. Another direction is the development of novel drug delivery systems to enhance its bioavailability and reduce its toxicity. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate involves the condensation reaction between 2-formyl-imidazo[1,2-a]pyridine and methyl-6-aminonicotinate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained through recrystallization.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-8(6-13)5-12(9)4-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBWYBOOALKYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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